molecular formula C7H10F3NO4S B11720061 Fluoro 2-(1,1-dioxo-1,4-thiazepan-2-yl)-2,2-difluoroacetate

Fluoro 2-(1,1-dioxo-1,4-thiazepan-2-yl)-2,2-difluoroacetate

Cat. No.: B11720061
M. Wt: 261.22 g/mol
InChI Key: GZNBDFMRMVGXAO-UHFFFAOYSA-N
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Description

Fluoro 2-(1,1-dioxo-1,4-thiazepan-2-yl)-2,2-difluoroacetate is a complex organic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoro 2-(1,1-dioxo-1,4-thiazepan-2-yl)-2,2-difluoroacetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring. This is followed by the introduction of fluoro and difluoroacetate groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fluoro 2-(1,1-dioxo-1,4-thiazepan-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or to remove the fluoro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Fluoro 2-(1,1-dioxo-1,4-thiazepan-2-yl)-2,2-difluoroacetate has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or inhibitor in biochemical studies due to its unique structure.

    Medicine: Exploration as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilization in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Fluoro 2-(1,1-dioxo-1,4-thiazepan-2-yl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro groups can enhance the compound’s stability and bioavailability, while the thiazepane ring can provide specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazepane derivatives: Compounds containing the thiazepane ring but with different substituents.

    Fluoroacetates: Compounds with fluoro groups attached to acetate moieties.

    Difluoro compounds: Molecules containing two fluoro groups, which can impart unique chemical and biological properties.

Uniqueness

Fluoro 2-(1,1-dioxo-1,4-thiazepan-2-yl)-2,2-difluoroacetate is unique due to the combination of its thiazepane ring and difluoroacetate groups. This structural arrangement can result in distinct reactivity and potential applications compared to other similar compounds. The presence of both sulfur and nitrogen atoms in the ring, along with the fluoro groups, can enhance its stability, reactivity, and specificity for certain targets.

Properties

Molecular Formula

C7H10F3NO4S

Molecular Weight

261.22 g/mol

IUPAC Name

fluoro 2-(1,1-dioxo-1,4-thiazepan-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C7H10F3NO4S/c8-7(9,6(12)15-10)5-4-11-2-1-3-16(5,13)14/h5,11H,1-4H2

InChI Key

GZNBDFMRMVGXAO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(S(=O)(=O)C1)C(C(=O)OF)(F)F

Origin of Product

United States

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